molecular formula C7H17BrN2O3S B1372292 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide CAS No. 1214232-46-8

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide

Cat. No. B1372292
CAS RN: 1214232-46-8
M. Wt: 289.19 g/mol
InChI Key: PPXYIGUXJYWJAX-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide, also known as AMS, is a sulfonamide derivative. It is a drug that has been developed for the treatment of various medical conditions such as Alzheimer’s disease, schizophrenia, and depression. The compound has a CAS Number of 1214232-46-8 and a molecular weight of 289.19 .


Molecular Structure Analysis

The IUPAC name of the compound is 2-amino-N,N-dimethyl-4-(methylsulfonyl)butanamide hydrobromide . The InChI code is 1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the web search results.

Scientific Research Applications

Photocatalytic Oxidation of Sulfur Compounds

  • Research has explored the oxidation of nauseous sulfur compounds like methanethiol and dimethyl sulfide using photocatalysis. This process is significant in reducing harmful and malodorous effects of these compounds in industrial and water treatment plants. Photocatalytic materials, including TiO2-based and alternative materials with aromatic photosensitizers, have been investigated for their efficiency in oxidizing these gaseous compounds, demonstrating different pathways and products depending on the material used (Cantau et al., 2007).

Genetic Effects of Ethyl Methanesulfonate

  • Ethyl methanesulfonate (EMS) is a compound related to sulfur compounds, known for its mutagenic properties in various genetic test systems. EMS alkylation can cause mutations, chromosome breakages, and has been found to be carcinogenic in mammals. This highlights the importance of understanding the genetic and cellular interactions of sulfur-containing compounds (Sega, 1984).

Hydrophilic Interaction Chromatography

  • The use of sulfonic acid groups in chromatography, particularly in hydrophilic interaction chromatography (HILIC), is essential for separating polar, weakly acidic, or basic samples. This technique benefits from the interaction between sulfonic acid groups and the analytes, improving separation efficiency and understanding of complex mixtures (Jandera, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N,N-dimethyl-4-methylsulfonylbutanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXYIGUXJYWJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCS(=O)(=O)C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214232-46-8
Record name 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
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